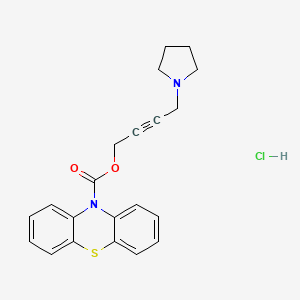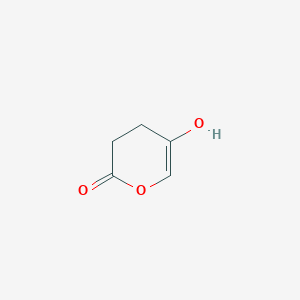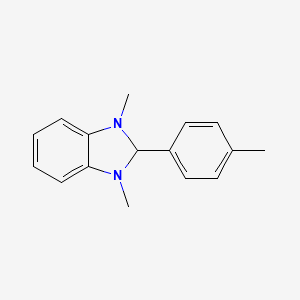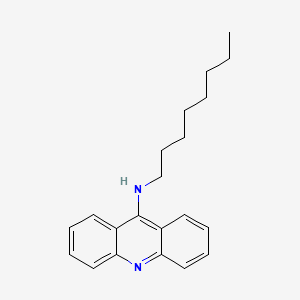![molecular formula C15H15N2S+ B14322913 Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- CAS No. 107110-44-1](/img/structure/B14322913.png)
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. This reaction forms the benzothiazole ring through a cyclization process .
Industrial Production Methods
Industrial production of benzothiazolium derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency and yield of the production process. These methods offer advantages such as reduced reaction times, improved safety, and scalability .
化学反応の分析
Types of Reactions
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Another benzothiazole derivative with similar chemical properties.
3-Methylbenzothiazolium Iodide: A related compound with different anionic components.
Uniqueness
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
107110-44-1 |
|---|---|
分子式 |
C15H15N2S+ |
分子量 |
255.4 g/mol |
IUPAC名 |
3-methyl-2-[(1-methylpyridin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C15H15N2S/c1-16-9-7-12(8-10-16)11-15-17(2)13-5-3-4-6-14(13)18-15/h3-11H,1-2H3/q+1 |
InChIキー |
AZGHYNKGZARINK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)





![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)

